![molecular formula C14H23N3O2 B5677437 4-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-5-methyl-1-propyl-1H-pyrazole](/img/structure/B5677437.png)

4-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-5-methyl-1-propyl-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyrazole derivatives, including compounds structurally related to the one , have garnered interest for their diverse biological activities and potential applications in medicinal chemistry. The pyrazole core is a privileged scaffold in drug discovery due to its ability to modulate pharmacokinetic and pharmacodynamic properties of pharmaceutical agents (Gomaa & Ali, 2020).

Synthesis Analysis

Synthesis of pyrazole derivatives typically involves the construction of the pyrazole ring via reactions between hydrazines and various carbonyl compounds under controlled conditions. Recent advances in the field have introduced more efficient, selective, and environmentally friendly synthetic routes, utilizing catalysis and green chemistry principles (Ray et al., 2022).

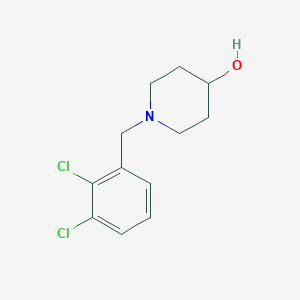

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including the target compound, is characterized by the presence of two nitrogen atoms within a five-membered ring. This structural motif contributes to the compound's ability to interact with various biological targets through multiple binding modes, influencing its biological activities and pharmacological profile (Rossi et al., 2014).

Chemical Reactions and Properties

Pyrazole derivatives undergo a range of chemical reactions, including nucleophilic substitution and electrophilic addition, due to the electron-rich nature of the pyrazole ring. These reactions allow for further functionalization of the core structure, expanding the diversity and potential applications of these compounds (Li Petri et al., 2021).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by the substituents attached to the pyrazole core. These properties are crucial for determining the compound's suitability for various applications, including its drug-likeness and formulation potential (Hassani et al., 2023).

Chemical Properties Analysis

The chemical properties of pyrazole derivatives, such as reactivity, acidity/basicity, and photostability, are essential for their biological activity and therapeutic efficacy. These properties are determined by the electronic configuration of the pyrazole ring and the nature of the substituents (Bhattacharya et al., 2022).

Eigenschaften

IUPAC Name |

[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]-(5-methyl-1-propylpyrazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O2/c1-4-7-17-11(2)13(9-15-17)14(18)16-8-5-6-12(16)10-19-3/h9,12H,4-8,10H2,1-3H3/t12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVFSKKIICBCYOV-LBPRGKRZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C=N1)C(=O)N2CCCC2COC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1C(=C(C=N1)C(=O)N2CCC[C@H]2COC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-5-methyl-1-propyl-1H-pyrazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-{[(3R*,4R*)-3-cyclopropyl-3-hydroxy-4-methyl-1-pyrrolidinyl]carbonyl}phenoxy)acetamide](/img/structure/B5677363.png)

![2-(2-furoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B5677392.png)

![(3R*,4R*)-3-methyl-1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5677399.png)

![(3R)-1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-3,4,4-trimethyl-3-pyrrolidinol](/img/structure/B5677412.png)

![3-[(carboxymethyl)thio]benzoic acid](/img/structure/B5677419.png)

![2-{rel-(3S,4R)-3-cyclopropyl-4-[(tetrahydro-2H-pyran-4-ylcarbonyl)amino]-1-pyrrolidinyl}nicotinamide hydrochloride](/img/structure/B5677421.png)

![4-(2-{[(ethylamino)carbonothioyl]amino}ethyl)benzenesulfonamide](/img/structure/B5677425.png)

![6-methyl-2-{[(5-methyl-1H-benzimidazol-2-yl)methyl]thio}nicotinonitrile](/img/structure/B5677459.png)

![9-allyl-4-(cyclopentylacetyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5677464.png)

![3-{5-[1-(4-chlorophenyl)ethyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5677472.png)